molecular formula C20H13F4N3O2 B6483838 1-ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1326879-95-1

1-ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No. B6483838
CAS RN: 1326879-95-1
M. Wt: 403.3 g/mol
InChI Key: HZWGAEBSOCDJSH-UHFFFAOYSA-N
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Description

The compound “1-ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a quinolinone structure. These functional groups suggest that this compound might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the trifluoromethyl group could potentially undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility in different solvents . The aromatic rings could contribute to its UV-Vis absorption properties .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. In this context, our compound serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules. Researchers have tailored specific boron reagents for SM coupling, and our compound falls into this category .

Drug Potency Enhancement

A fascinating application lies in drug design. Incorporating a trifluoromethyl (-CF~3~) group into a molecule can enhance its potency. For instance, when attached to a tertiary stereogenic center in a heteroaliphatic ring, this group lowers the pKa of the cyclic carbamate. This modification improves drug efficacy, particularly in reverse transcriptase enzyme inhibition .

Volatile Anesthetics

Historically, α-fluorinated ethers have been used as inhalation anesthetics due to their non-toxicity, non-explosiveness, and fast action. Our compound’s fluorine substitution pattern could potentially contribute to similar applications .

Fluorescent Chemosensors

Researchers have employed our compound in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These sensors detect specific analytes, such as anions, by fluorescence changes. The trifluoromethyl group likely plays a crucial role in the sensor’s response .

Insecticide Development

Our compound’s unique structure may find utility in insecticide formulations. Its low aqueous solubility and persistence in soil and water systems make it an interesting candidate for controlling chewing pests .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would depend on its molecular structure .

Future Directions

The future directions for this compound could be very broad and would depend on its intended application. It could be studied further for its potential uses in pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O2/c1-2-27-10-15(17(28)14-9-13(21)6-7-16(14)27)19-25-18(26-29-19)11-4-3-5-12(8-11)20(22,23)24/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWGAEBSOCDJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

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